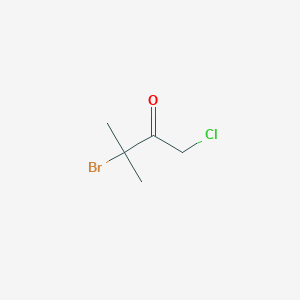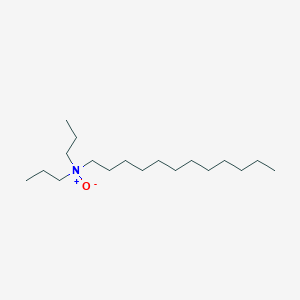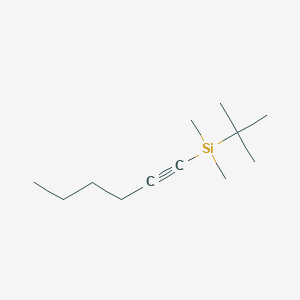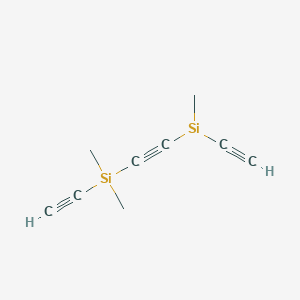
3-Bromo-1-chloro-3-methylbutan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-chloro-3-methylbutan-2-one is an organic compound with the molecular formula C5H8BrClO It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a butanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-chloro-3-methylbutan-2-one can be achieved through several methods. One common approach involves the halogenation of 3-methylbutan-2-one. The process typically includes the following steps:
Bromination: 3-Methylbutan-2-one is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This step introduces the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2). This step introduces the chlorine atom, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-chloro-3-methylbutan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone, at moderate temperatures.
Reduction: Conducted in anhydrous conditions to prevent the decomposition of reducing agents.
Oxidation: Performed under acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted ketones or alcohols.
Reduction: Formation of 3-Bromo-1-chloro-3-methylbutanol.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Applications De Recherche Scientifique
3-Bromo-1-chloro-3-methylbutan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-chloro-3-methylbutan-2-one involves its interaction with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes the compound highly reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophile or electrophile.
Comparaison Avec Des Composés Similaires
3-Bromo-1-chlorobutan-2-one: Similar structure but lacks the methyl group.
3-Chloro-3-methylbutan-2-one: Contains only the chlorine atom, without bromine.
3-Bromo-3-methylbutan-2-one: Contains only the bromine atom, without chlorine.
Uniqueness: 3-Bromo-1-chloro-3-methylbutan-2-one is unique due to the presence of both bromine and chlorine atoms, which imparts distinct reactivity and chemical properties. This dual halogenation allows for a wider range of chemical transformations and applications compared to its mono-halogenated counterparts.
Propriétés
Numéro CAS |
104106-52-7 |
|---|---|
Formule moléculaire |
C5H8BrClO |
Poids moléculaire |
199.47 g/mol |
Nom IUPAC |
3-bromo-1-chloro-3-methylbutan-2-one |
InChI |
InChI=1S/C5H8BrClO/c1-5(2,6)4(8)3-7/h3H2,1-2H3 |
Clé InChI |
HILGIYMBGSGBAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)CCl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Propanediamide, 2-[(4-hydroxy-3-methoxyphenyl)methylene]-](/img/structure/B14345619.png)


silane](/img/structure/B14345642.png)







![1-[(Methoxymethyl)sulfanyl]-2-(methylsulfanyl)ethane](/img/structure/B14345681.png)
![2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1,3-bis[3-(trimethylsilyl)propyl]-](/img/structure/B14345684.png)
